molecular formula C15H12N6S B2692995 2-(((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine CAS No. 1334372-60-9

2-(((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine

Cat. No. B2692995
CAS RN: 1334372-60-9
M. Wt: 308.36
InChI Key: QHUDHILNDCLMEI-UHFFFAOYSA-N
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Description

The compound “2-(((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine” is a complex organic molecule that contains several heterocyclic rings, including imidazole and pyridine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. A method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures, including imidazole and pyridine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound likely involve multicomponent condensation reactions .

Scientific Research Applications

Synthesis and Chemical Properties

Imidazo[1,2-a]pyridines have been the subject of extensive research due to their potential therapeutic applications. A variety of synthetic approaches have been developed to construct the imidazo[1,2-a]pyridine scaffold, including water-mediated hydroamination and silver-catalyzed aminooxygenation processes. These methods facilitate the introduction of functional groups, enabling the exploration of this compound's biological activities (Darapaneni Chandra Mohan, Sadu Nageswara Rao, & S. Adimurthy, 2013). Furthermore, direct oxidizing strategies have been developed to modify the methyl group in the compound without the need for preliminary protection of the amino group, streamlining the synthesis process (A. Lifshits, P. N. Ostapchuk, & V. K. Brel, 2015).

Therapeutic Applications

The imidazo[1,2-a]pyridine scaffold is recognized for its "drug prejudice" due to its wide range of therapeutic applications. It exhibits anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and insecticidal activities. This scaffold's versatility is also evident in its representation in various marketed preparations, highlighting its potential as a basis for developing new therapeutic agents (A. Deep et al., 2016).

Pharmacological Properties

The pharmacological properties of imidazo[1,2-a]pyridines have been extensively explored, with several analogues demonstrating significant enzyme inhibitory, receptor ligand, and anti-infectious activities. These findings underscore the scaffold's potential in the design of novel pharmaceuticals targeting diverse pathological conditions (C. Enguehard-Gueiffier & A. Gueiffier, 2007).

Safety and Hazards

The safety and hazards associated with this compound are not well-documented in the available literature .

properties

IUPAC Name

2-[(6-imidazol-1-ylpyridazin-3-yl)sulfanylmethyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6S/c1-2-7-20-9-12(17-13(20)3-1)10-22-15-5-4-14(18-19-15)21-8-6-16-11-21/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUDHILNDCLMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CSC3=NN=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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